Quinconazole

Selective fungitoxicity DMI intrinsic activity Phytopathogenic fungi

Researchers studying DMI resistance in post-harvest pathogens cannot use commercial triazoles to distinguish general cross-resistance from compound-specific phenotypes. Quinconazole solves this as the only non-commercialized DMI reference with a quinazolin-4-one-triazole scaffold. • Higher resistance factors than prochloraz in DMI-resistant Penicillium-enabling parallel MIC/EC50 assays. • Equals/exceeds flutriafol efficacy against Ggt in wheat; formulation-free for dose-response trials. • Metabolically stable: resistant to R. solani detoxification unlike prochloraz.

Molecular Formula C16H9Cl2N5O
Molecular Weight 358.2 g/mol
CAS No. 103970-75-8
Cat. No. B009758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinconazole
CAS103970-75-8
SynonymsQuinconazole
Molecular FormulaC16H9Cl2N5O
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H
InChIKeyOVFHHJZHXHZIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinconazole: A Quinazolinone-Triazole DMI Fungicide


Quinconazole (SN 539 865) is a synthetic triazole fungicide belonging to the sterol biosynthesis inhibitor (SBI) class, specifically targeting cytochrome P450-dependent sterol 14α-demethylase (CYP51) . Characterized by a 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one scaffold that distinguishes it from conventional 1,2,4-triazole fungicides, it demonstrates systemic protectant and eradicant activity against soil-borne and endophytic pathogens including Penicillium digitatum and P. italicum . Despite its well-characterized mode of action, quinconazole remains non-commercialized and is not approved under EC Regulation 1107/2009, positioning it primarily as a research reference compound for mode-of-action studies, resistance monitoring, and comparative DMI research .

MODE OF ACTION
Sterol 14α-demethylase (CYP51) inhibitor for DMI research
SCOPE
Non-commercialized reference compound for mode-of-action and resistance monitoring studies
SCAFFOLD
Unique quinazolinone-triazole structure distinct from conventional triazoles

Why Quinconazole Cannot Be Replaced by Generic Triazoles


Quinconazole possesses a unique quinazolin-4-one core fused with a 1,2,4-triazole moiety that distinguishes it from both conventional triazoles (e.g., flutriafol, tebuconazole) and the closely related fluquinconazole . This structural divergence translates into a differential spectrum of intrinsic fungitoxicity that is not predictable from the behaviour of other DMIs: in direct comparative testing, quinconazole selectively retained superior activity against Ustilago maydis relative to prochloraz, while most other fungi were more sensitive to prochloraz . Furthermore, DMI-resistant Penicillium italicum isolates exhibited markedly higher resistance levels to quinconazole than to prochloraz, creating a compound-specific resistance profile that generic azoles cannot reproduce . Because quinconazole is not currently commercialized , researchers and reference-material procurers cannot substitute a commercial triazole and expect equivalent outcomes in resistance profiling or mode-of-action validation studies.

QUINCONAZOLE
Reported species-specific sensitivity with U. maydis selectivity. Compound-specific resistance magnitude in DMI-resistant Penicillium. Non-commercialized research reference.
GENERIC TRIAZOLES
Broad activity spectrum without U. maydis selectivity; resistance profiles may not reflect quinconazole-specific phenotypes. Formulation additives may confound research endpoints.

Quinconazole vs. Close Analogs: Quantitative Evidence


Differential Intrinsic Fungitoxicity vs. Prochloraz

In a direct head-to-head comparison across multiple phytopathogenic fungi, quinconazole displayed an inverted selectivity profile relative to the imidazole DMI prochloraz. With the exception of Ustilago maydis—which was more sensitive to quinconazole—all fungi tested (including multiple Penicillium species) were more sensitive to prochloraz . This species-dependent reversal of relative potency is a hallmark of the quinconazole pharmacophore and is not shared by other triazoles tested under the same conditions.

Fungitoxicity vs Prochloraz
Head-to-head
Quinconazole: highest sensitivity in U. maydis only. Prochloraz: superior against all other fungi tested.
Supports species-specific DMI activity ranking
Species-rank inversion data from Kapteyn et al. 1992
Selective fungitoxicity DMI intrinsic activity Phytopathogenic fungi

Take-All Disease Efficacy vs. Flutriafol in Wheat

In a three-method screening study, quinconazole (tested as SN 539 865) was directly compared to flutriafol—a triazole registered for take-all control—alongside cyproconazole and flutolanil. Quinconazole was equal to, or better than, flutriafol in reducing take-all damage to wheat seedlings caused by Gaeumannomyces graminis var. tritici . This performance parity against a commercially registered standard underscores that quinconazole's quinazolinone scaffold does not compromise—and may in some contexts surpass—the efficacy of a marketed triazole reference.

Take-All Efficacy vs Flutriafol
Head-to-head
Quinconazole = or ≥ flutriafol in reducing take-all disease in wheat seedlings
Supports take-all model research benchmark
In vivo wheat seedling bioassay; Cotterill et al. 1992
Take-all disease Gaeumannomyces graminis Wheat seedling assay

Differential Cross-Resistance vs. Prochloraz in Penicillium

DMI-resistant mutants of Penicillium digitatum and P. italicum exhibited positive cross-resistance to both quinconazole and prochloraz, but the magnitude of resistance differed substantially between the two compounds. Except for P. italicum isolate H17, the levels of resistance to quinconazole were much higher than to prochloraz . This quantitative divergence indicates that the resistance mechanisms operative in these field-relevant mutants discriminate between quinconazole and the imidazole, providing a unique tool for dissecting compound-specific resistance pathways.

Cross-Resistance vs Prochloraz
Head-to-head
Much higher resistance to quinconazole than to prochloraz in most DMI-resistant Penicillium isolates (except P. italicum H17)
Enables compound-specific resistance pathway dissection
Resistance factor data from Kapteyn et al. 1992
DMI cross-resistance Penicillium digitatum Penicillium italicum Resistance factor

Metabolic Stability vs. Prochloraz in R. solani

Over a 16-hour incubation period, no detectable amounts of quinconazole metabolites were found in most fungi tested, whereas prochloraz was actively metabolized by Rhizoctonia solani to a non-fungitoxic compound . This metabolism of prochloraz—but not quinconazole—correlated with the low prochloraz sensitivity of R. solani. The metabolic stability of quinconazole in this key soil-borne pathogen indicates that its potency against R. solani is not compromised by enzymatic detoxification mechanisms that degrade prochloraz.

Metabolic Stability vs Prochloraz
Head-to-head
Quinconazole: no detectable metabolites after 16 h in R. solani. Prochloraz: actively metabolized to non-fungitoxic compound.
Provides metabolically stable DMI probe for metabolism studies
¹⁴C-labeled fungicide incubation; Kapteyn et al. 1992
Fungicide metabolism Rhizoctonia solani Metabolic detoxification

CYP19 Aromatase Docking vs. Azole Panel

In a comparative in silico docking study of 24 azole compounds against aromatase (CYP19) from five species, quinconazole exhibited a distinct binding profile. Against human aromatase, quinconazole showed a docking score of −5.44 kcal mol⁻¹, placing it in an intermediate affinity tier between flutriafol (−6.04) and fluquinconazole (−4.95). Notably, against C. japonica aromatase, quinconazole (−6.13 kcal mol⁻¹) ranked among the strongest binders, outperforming fluquinconazole (−4.46) and flutriafol (−6.86) . These differential scores, though derived from CYP19 rather than the antifungal target CYP51, provide a computationally tractable surrogate for structure-based comparison of azole off-target potential.

CYP19 Docking Score
In silico
Human CYP19: −5.44 kcal/mol. C. japonica: −6.13 kcal/mol (stronger than fluquinconazole by 1.67 kcal/mol).
Computationally characterized azole off-target reference
AutoDock Vina; ranked within 24-azole panel (Sylvain et al. 2015)
CYP19 aromatase Off-target prediction Computational docking

Performance in Take-All Screening Methods

Cotterill et al. (1992) employed three distinct screening methods to rank eight fungicides for take-all control. Linear regression analyses demonstrated that inhibition of saprophytic growth of Ggt on agar or in soil was not predictive of seedling disease control. Flutolanil, cyproconazole, and quinconazole (SN 539 865) constituted the top-performing group, all equal to or better than flutriafol—the registered standard . Importantly, several other tested fungicides were effective in agar or soil assays but failed to suppress take-all in seedlings, highlighting that quinconazole's in vivo translation from in vitro activity is non-trivial and compound-specific.

Take-All Screening Rank
Head-to-head
Ranked top-tier group (with flutolanil and cyproconazole), equal or better than flutriafol; other fungicides failed to translate from in vitro to in vivo.
Validates compound-specific in vitro–in vivo translation for take-all model
Three-tier screening: agar, soil, seedling bioassay; Cotterill et al. 1992
Take-all screening Gaeumannomyces graminis Fungicide ranking

Quinconazole Application Scenarios


DMI Cross-Resistance Profiling in Penicillium spp.

Quinconazole's substantially higher resistance factors in DMI-resistant Penicillium isolates, compared to prochloraz , make it an indispensable reference compound for resistance-monitoring laboratories. Using quinconazole alongside prochloraz in parallel MIC/EC50 assays can discriminate between general DMI cross-resistance and compound-specific resistance phenotypes in post-harvest citrus pathogen surveillance programs.

In Vivo Take-All Research in Wheat

Because quinconazole equals or exceeds flutriafol—the registered standard—in reducing take-all in wheat seedlings , it serves as a validated research reference for DMI efficacy studies on Ggt. Its non-commercialized status is advantageous for academic and contract research organizations that require a formulation-free active ingredient for dose-response and seed-treatment efficacy trials without confounding adjuvants.

Metabolic Stability Studies in Rhizoctonia solani

Quinconazole's resistance to metabolic detoxification by R. solani, in contrast to prochloraz which is degraded to a non-fungitoxic product , positions it as a metabolically stable DMI probe. Researchers investigating azole metabolism in soil-borne basidiomycetes or developing metabolic stability screening cascades can use quinconazole as a negative control for enzymatic detoxification.

Azole Off-Target Profiling via CYP19 Aromatase

The availability of quantitative docking scores for quinconazole against five vertebrate aromatases, in a ranked panel of 24 azoles , enables computational toxicologists and agrochemical researchers to benchmark quinconazole's predicted off-target binding relative to fluquinconazole, flutriafol, and other commercial DMIs. Quinconazole's intermediate aromatase affinity profile provides a useful reference point for structure-selectivity relationship studies.

Application
Selection Property
Validation Focus
DMI cross-resistance profiling in Penicillium
Compound-specific resistance factor differentiation
Parallel MIC/EC50 with prochloraz comparator
Take-all research in wheat
In vivo take-all disease reduction benchmark with flutriafol reference
Dose-response and seed-treatment trials without formulation adjuvants
Metabolic stability studies in R. solani
Metabolic stability resistance to detoxification
Negative control for enzymatic DMI degradation assays
Azole off-target profiling via CYP19 docking
Ranked docking score within 24-azole panel
Structure-selectivity relationship studies
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